Ethyl, 2,2,2-trifluoro-1-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl, 2,2,2-trifluoro-1-oxo- is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties, which include high electronegativity and stability. The presence of the trifluoromethyl group imparts significant chemical and biological activity, making this compound valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl, 2,2,2-trifluoro-1-oxo- typically involves the introduction of the trifluoromethyl group into a ketone structure. One common method is the reaction of ethyl ketones with trifluoromethylating agents under controlled conditions. For example, the reaction of ethyl ketones with trifluoromethyl iodide in the presence of a base can yield the desired trifluoromethyl ketone .
Industrial Production Methods
Industrial production of ethyl, 2,2,2-trifluoro-1-oxo- often involves large-scale chemical processes that ensure high yield and purityThe reaction conditions are optimized to achieve efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl, 2,2,2-trifluoro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include trifluoroacetic acid (from oxidation), trifluoroethanol (from reduction), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
Ethyl, 2,2,2-trifluoro-1-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl, 2,2,2-trifluoro-1-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Ethyl, 2,2,2-trifluoro-1-oxo- can be compared with other trifluoromethyl ketones and related compounds:
Similar Compounds: Trifluoroacetone, trifluoromethyl ethyl ketone, and trifluoromethyl benzyl ketone.
Properties
CAS No. |
6185-26-8 |
---|---|
Molecular Formula |
C2F3O |
Molecular Weight |
97.02 g/mol |
InChI |
InChI=1S/C2F3O/c3-2(4,5)1-6 |
InChI Key |
WSNDAYQNZRJGMJ-UHFFFAOYSA-N |
Canonical SMILES |
[C](=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.